Diphenyl phosphoramidate
Overview
Description
Synthesis Analysis
The synthesis of diphenyl phosphoramidate involves the reaction of diphenyl phosphorochloridate with cyanamide in the presence of a base such as 1,4–dimethylpiperazine in THF at 50–55 °C, forming an intermediate that can be further reacted with various aromatic or heterocyclic amines to yield novel compounds (Subramanyam et al., 2013). Additionally, the Kresze reaction has been used to synthesize N-diphenylphosphinoylimines, showcasing the compound's versatility in organic synthesis (Lauzon et al., 2005).
Molecular Structure Analysis
The molecular structure of diphenyl phosphoramidate derivatives has been elucidated through various synthetic approaches, highlighting the compound's ability to form robust molecular assemblies in solid-state structures. Investigations into halogen-substituted phosphoramidates have revealed insights into their molecular assembly, showing that N-H...O hydrogen bonds are primary building blocks with ancillary interactions such as C-H...O, C-H...π, and halogen bonding playing significant roles in crystalline arrangement (Hasija et al., 2022).
Chemical Reactions and Properties
Diphenyl phosphoramidate has been employed in a wide range of chemical reactions, including the synthesis of tetrazoles from aldoximes, demonstrating its utility as a reagent for the introduction of azide groups and subsequent cyclization to form heterocyclic compounds (Ishihara et al., 2016). It also serves as a 1, 3-dipole in reactions converting alkyl phenyl ketones to 2-phenylalkanoic acids, showcasing its versatility in organic transformations (Kawai et al., 1983).
Scientific Research Applications
Synthetic Applications
Diphenyl phosphoramidate and its derivatives have a wide range of applications in synthetic chemistry. Shioiri (2017) describes the use of diphenyl phosphorazidate (DPPA), a related compound, for peptide bond formation, macrolactamization, and other synthetic transformations such as phosphoramidation and carbamate synthesis (Shioiri, 2017). Similarly, Romanowska et al. (2011) developed a synthetic protocol for the preparation of nucleoside 5'-(N-aryl)phosphoramidate monoesters, demonstrating their potential as anti-HIV drugs (Romanowska et al., 2011).
Biological and Antiviral Activity
Subramanyam et al. (2013) synthesized novel diphenyl N-substituted carbamimidoyl phosphoramidate derivatives and tested them for antiviral activity against Tobacco mosaic virus (TMV), demonstrating good antiviral and antimicrobial activities (Subramanyam et al., 2013). Choy et al. (2006) used diphenyl phosphite, a related reagent, for generating 5′-nucleoside amino acid phosphoramidates, indicating its utility in nucleoside chemistry (Choy et al., 2006).
Synthesis of Diastereomerically Pure Compounds
Ross et al. (2011) demonstrated the synthesis of diastereomerically pure nucleotide phosphoramidates, which are important in the development of antiviral drugs. This research highlights the role of diphenyl phosphoramidate derivatives in pharmaceutical research (Ross et al., 2011).
Safety And Hazards
Diphenyl phosphoramidate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. After handling, skin should be washed thoroughly. It should be used only outdoors or in a well-ventilated area .
Future Directions
Diphenyl phosphoramidate has potential applications in the field of medicine and biology. It can be used for the synthesis of various biologically active compounds . Activity-based protein profiling has the potential to address functional aspects of serine proteases in the immune system and future efforts may bring translation into clinical application .
properties
IUPAC Name |
[amino(phenoxy)phosphoryl]oxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMUDOFWQWBHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073284 | |
Record name | Phosphoramidic acid, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl phosphoramidate | |
CAS RN |
2015-56-7 | |
Record name | Phosphoramidic acid, diphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amidophosphoric acid, diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl phosphoramidate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoramidic acid, diphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl phosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diphenyl phosphoramidate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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